N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phenoxy group, a phenylsulfonyl group, and a tetrahydroquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of this compound are bacterial cells, particularly Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . These bacteria are known to cause a variety of infections in humans, making them important targets for antibacterial agents.
Mode of Action
The compound interacts with its bacterial targets by generating reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which can damage cell structures and lead to cell death. The generation of ROS is a common mechanism of action for many antibacterial agents.
Biochemical Pathways
The compound’s action leads to an increase in ROS within the bacterial cells This increase in ROS can disrupt various biochemical pathways within the bacteria, leading to cell death
Pharmacokinetics
The compound was found to be very stable and slightly more soluble than similar compounds in most organic solvents compatible with microbiological assays .
Result of Action
The result of the compound’s action is bactericidal activity against the targeted bacteria . Transmission electron microscopy revealed a disturbed membrane architecture in the bacteria treated with the compound , indicating that the compound’s action leads to structural damage in the bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate. This intermediate is then reacted with a quinoline derivative under specific conditions to introduce the tetrahydroquinoline moiety. Finally, the phenylsulfonyl group is introduced through a sulfonylation reaction using a suitable sulfonylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinones, while reduction of the compound may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying cellular processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It may be used in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
- 2-(3-chlorophenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
- 2-(3-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]acetamide
Uniqueness
What sets N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide apart from similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-18-7-5-9-21(15-18)30-17-24(27)25-20-12-13-23-19(16-20)8-6-14-26(23)31(28,29)22-10-3-2-4-11-22/h2-5,7,9-13,15-16H,6,8,14,17H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCREPCUNFVUFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.